molecular formula C5H8N4S B1418904 (1-methyl-1H-pyrazol-4-yl)thiourea CAS No. 1154267-67-0

(1-methyl-1H-pyrazol-4-yl)thiourea

Cat. No. B1418904
CAS RN: 1154267-67-0
M. Wt: 156.21 g/mol
InChI Key: GHLOOOBSHMJEDH-UHFFFAOYSA-N
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Description

“(1-methyl-1H-pyrazol-4-yl)thiourea” is a chemical compound with the CAS Number: 1154267-67-0 . It has a molecular weight of 156.21 and is used in scientific research due to its unique structure. It exhibits high versatility, making it valuable for various applications such as catalysis and drug discovery.


Molecular Structure Analysis

The molecular formula of “(1-methyl-1H-pyrazol-4-yl)thiourea” is C5H8N4S . The InChI code is 1S/C5H8N4S/c1-9-3-4(2-7-9)8-5(6)10/h2-3H,1H3,(H3,6,8,10) .


Physical And Chemical Properties Analysis

“(1-methyl-1H-pyrazol-4-yl)thiourea” is a powder at room temperature .

Scientific Research Applications

Medicinal Chemistry: Antileishmanial and Antimalarial Activities

The pyrazole moiety, such as in “(1-methyl-1H-pyrazol-4-yl)thiourea”, has been studied for its potential in treating tropical diseases. Compounds bearing the pyrazole structure have shown potent antileishmanial and antimalarial activities . Specifically, hydrazine-coupled pyrazole derivatives have been synthesized and evaluated for their efficacy against Leishmania aethiopica and Plasmodium berghei , with some compounds demonstrating significant inhibitory effects .

Drug Discovery: Pharmacological Effects

Pyrazole derivatives are known for their diverse pharmacological effects. They have been used as scaffolds in the synthesis of bioactive chemicals due to their frequent application in drug discovery. The pyrazole nucleus is versatile and can be synthesized using various strategies, which makes it a valuable component in the development of new therapeutic agents .

Green Synthesis: Environmental-Friendly Reactions

The synthesis of pyrazole derivatives can be achieved through green chemistry approaches. This involves using environmentally-friendly methods and sustainable resources to produce pyrazole compounds, reducing the ecological footprint of chemical manufacturing .

Antifungal Applications: Disease Treatment

Pyrazole compounds have been investigated for their antifungal properties. They show promise in the treatment of fungal diseases, offering potential alternatives to existing antifungal medications .

Pharmacological Diversity: Therapeutic Applications

Pyrazoles exhibit a wide range of therapeutic activities, including antimicrobial, anti-inflammatory, antihypertensive, antipyretic, antioxidant, analgesic, antidepressant, anticancer, and antidiabetic properties. This pharmacological diversity makes them a focus of ongoing research for new drug development .

properties

IUPAC Name

(1-methylpyrazol-4-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4S/c1-9-3-4(2-7-9)8-5(6)10/h2-3H,1H3,(H3,6,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLOOOBSHMJEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-1H-pyrazol-4-yl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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